双香豆素甲基氯化物

描述

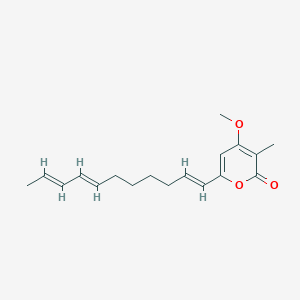

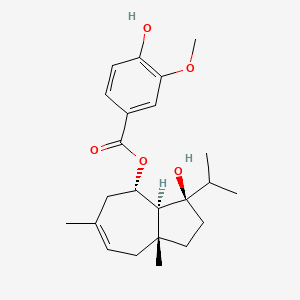

Bicuculline methochloride, also known as Bicuculline methochloride, is a useful research compound. Its molecular formula is C21H20ClNO6 and its molecular weight is 417.8 g/mol. The purity is usually 95%.

The exact mass of the compound Bicuculline methochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bicuculline methochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicuculline methochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经科学:探究神经同步和疾病

双香豆素甲基氯化物在研究GABA能神经传递在神经同步中的作用方面起着至关重要的作用。研究人员利用它来了解大鼠的听觉稳态反应(ASSRs),这对测试神经回路的完整性至关重要。 ASSRs 中异常的伽马振荡在精神分裂症中被观察到,双香豆素甲基氯化物有助于阐明 GABA_A 受体对 ASSR 产生的贡献 .

药理学:理解受体拮抗作用

在药理学研究中,双香豆素甲基氯化物用作 GABA_A 受体的基准拮抗剂。 它的使用导致对这些受体的分子生物学和生理学有了重大认识,帮助发现对各种 GABA 受体亚型具有更高选择性的新型拮抗剂 .

神经生理学:调节抑制性突触传递

双香豆素甲基氯化物通常在 100 µM 及以上的浓度下使用,以抑制小鼠皮质神经元中由 GABA_A-R 介导的诱发和自发抑制性突触后电流 (IPSCs)。 这种应用对于旨在降低抑制水平和探索突触传递动力学的实验至关重要 .

发育生物学:评估神经元网络形成

该化合物也应用于发育生物学,以研究体外培养的模式胚胎海马神经元的自发和诱发活性。 通过添加双香豆素甲基氯化物,研究人员可以观察到神经元行为的变化,从而阐明神经元网络的形成和调节 .

作用机制

- Bicuculline methochloride primarily targets ionotropic GABAA receptors. These receptors are ligand-gated ion channels responsible for the passage of chloride ions across the cell membrane. By blocking these receptors, bicuculline disrupts the inhibitory influence of gamma-aminobutyric acid (GABA) on the target neuron .

- The absence of GABA-mediated inhibition results in increased neuronal firing and altered neurotransmission .

- Downstream effects include altered synaptic transmission, excitatory responses, and potential convulsions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

Bicuculline methochloride primarily functions as a GABA A receptor antagonist, blocking the inhibitory action of GABA by binding to the receptor’s ionotropic sites . This interaction prevents the passage of chloride ions across the cell membrane, thereby reducing the inhibitory influence on target neurons . Additionally, bicuculline methochloride can block calcium-activated potassium (SK) channels, further influencing neuronal excitability .

Cellular Effects

Bicuculline methochloride exerts significant effects on various cell types, particularly neurons. By antagonizing GABA A receptors, it disrupts normal inhibitory signaling, leading to increased neuronal excitability and the potential for convulsions . This compound has been shown to block inhibitory postsynaptic potentials in insect neurons and can influence cholinergic receptor activity in certain cell types . The disruption of GABAergic signaling by bicuculline methochloride can also affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, bicuculline methochloride binds competitively to the GABA A receptor, preventing GABA from activating the receptor and allowing chloride ions to pass through . This blockade results in decreased inhibitory signaling and increased neuronal excitability . Additionally, bicuculline methochloride can inhibit calcium-activated potassium channels, further modulating neuronal activity . The compound’s ability to block these channels contributes to its overall excitatory effects on neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bicuculline methochloride can vary over time. The compound is known to induce significant alterations in respiratory parameters when injected into specific brain regions . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that bicuculline methochloride can elicit changes in neuronal activity and respiratory responses, with the strength and duration of these effects varying based on the site of injection and the experimental conditions .

Dosage Effects in Animal Models

The effects of bicuculline methochloride in animal models are dose-dependent. Higher doses of the compound can induce convulsions and other adverse effects due to its potent antagonism of GABA A receptors . Studies have shown that bicuculline methochloride can significantly reduce auditory steady-state responses in rats at doses ranging from 1 to 4 mg/kg . The occurrence of convulsions and other toxic effects is consistent with the compound’s pharmacokinetics and its impact on GABAergic signaling .

Metabolic Pathways

Bicuculline methochloride is involved in metabolic pathways related to GABAergic neurotransmission. As a GABA A receptor antagonist, it disrupts the normal inhibitory signaling mediated by GABA . The compound’s interaction with calcium-activated potassium channels also influences metabolic flux and ion homeostasis within neurons . Detailed information on the specific metabolic pathways and enzymes involved in the metabolism of bicuculline methochloride is limited .

Transport and Distribution

Within cells and tissues, bicuculline methochloride is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s ability to cross cell membranes and reach its target receptors is crucial for its pharmacological effects . Studies have shown that bicuculline methochloride can be effectively delivered to specific brain regions to elicit changes in neuronal activity and respiratory responses . Its distribution within the central nervous system is influenced by factors such as blood-brain barrier permeability and regional blood flow .

Subcellular Localization

Bicuculline methochloride’s subcellular localization is primarily associated with its target receptors, the GABA A receptors, which are located on the cell membrane . The compound’s binding to these receptors influences its activity and function within neurons. Additionally, bicuculline methochloride’s interaction with calcium-activated potassium channels can affect its localization and accumulation within specific subcellular compartments .

属性

IUPAC Name |

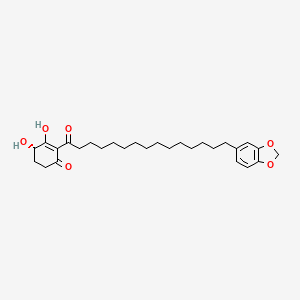

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJKFAMYSYWMND-GRTNUQQKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191956 | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38641-83-7, 53552-05-9 | |

| Record name | Bicuculline methochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICUCULLINE METHOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3UNE1K4AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of bicuculline methochloride?

A1: Bicuculline methochloride acts as a competitive antagonist at GABAA receptors. [, , , , , , ]

Q2: How does bicuculline methochloride exert its antagonistic effect on GABAA receptors?

A2: BMC binds to the GABA binding site on the GABAA receptor, preventing GABA from binding and activating the receptor. This effectively blocks the inhibitory action of GABA. [, , , , , , ]

Q3: What are the downstream effects of bicuculline methochloride binding to GABAA receptors?

A3: By blocking GABAA receptors, BMC inhibits the influx of chloride ions into neurons. This inhibition leads to neuronal depolarization and increased excitability, potentially resulting in convulsions. [, , , , , , , ]

Q4: Does bicuculline methochloride affect glycine receptors?

A4: While BMC primarily targets GABAA receptors, studies have shown that it can also antagonize glycine receptors, although with lower potency. [, , ]

Q5: Does bicuculline methochloride affect the binding of other ligands to the GABAA receptor complex?

A5: Yes, BMC has been shown to modulate the binding of benzodiazepines and other allosteric modulators to the GABAA receptor complex. [, , , ]

Q6: What is the molecular formula and weight of bicuculline methochloride?

A6: The molecular formula of bicuculline methochloride is C20H18ClNO6, and its molecular weight is 407.8 g/mol. (Note: Please confirm these values with a reliable chemical database.)

Q7: Is there spectroscopic data available for bicuculline methochloride?

A7: The provided research articles do not offer detailed spectroscopic data for BMC. Spectroscopic characterization, such as NMR or IR, would be necessary to obtain this information.

Q8: How stable is bicuculline methochloride under various conditions?

A8: Information regarding the stability of BMC under various conditions (temperature, pH, light exposure) is not provided in the research articles. Stability studies are crucial for understanding storage requirements and potential degradation pathways.

Q9: What are the recommended storage conditions for bicuculline methochloride?

A9: The provided research articles do not explicitly state the recommended storage conditions for BMC. Consulting the manufacturer's instructions or conducting stability studies is essential for proper storage.

Q10: Does bicuculline methochloride possess any catalytic properties?

A10: BMC is not known to exhibit catalytic properties. It primarily functions as a receptor antagonist.

Q11: Have computational methods been used to study bicuculline methochloride and its interactions with GABAA receptors?

A11: While computational chemistry and modeling techniques can provide valuable insights into drug-receptor interactions, the provided research articles do not mention the use of such methods for BMC.

Q12: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of bicuculline methochloride?

A12: The provided research articles do not discuss specific formulation strategies for BMC.

Q13: What are the SHE regulations regarding the use and handling of bicuculline methochloride?

A13: The provided research articles do not specifically address SHE regulations for BMC. Researchers must consult their institution's guidelines and relevant safety data sheets for safe handling and disposal procedures.

Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bicuculline methochloride?

A14: The provided research articles primarily focus on the pharmacodynamic effects of BMC, with limited information on its pharmacokinetic properties. Further studies are needed to elucidate its ADME profile.

Q15: What in vitro and in vivo models have been used to study the effects of bicuculline methochloride?

A15: The provided research articles describe the use of various in vitro and in vivo models to investigate the effects of BMC, including:

Q16: Can bicuculline methochloride cross the blood-brain barrier?

A17: The research suggests BMC can cross the blood-brain barrier, as evidenced by its effects on neuronal activity and behavior following systemic administration in animal models. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

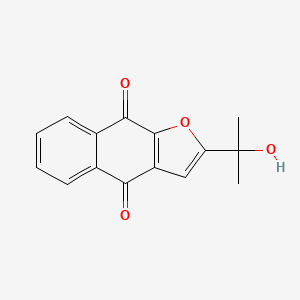

![N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1251383.png)

![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)